3-Ethoxy-1-propanol

Atmospheric Chemistry Environmental Fate Volatile Organic Compound (VOC)

3-Ethoxy-1-propanol (CAS 111-35-3) is a linear primary alcohol and hydroxyether with the molecular formula C₅H₁₂O₂ and a molecular weight of 104.15 g/mol. It is classified within the glycol ether family, also known as propylene glycol β-monoethyl ether.

Molecular Formula C5H12O2
Molecular Weight 104.15 g/mol
CAS No. 111-35-3
Cat. No. B050535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-1-propanol
CAS111-35-3
Synonyms3-Ethoxy-2-propyl alcohol;  3-Ethoxypropanol;  NSC 78799
Molecular FormulaC5H12O2
Molecular Weight104.15 g/mol
Structural Identifiers
SMILESCCOCCCO
InChIInChI=1S/C5H12O2/c1-2-7-5-3-4-6/h6H,2-5H2,1H3
InChIKeyXHMWPVBQGARKQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 64° F (NTP, 1992)

3-Ethoxy-1-propanol (CAS 111-35-3) Technical Baseline and Identity Verification for Procurement and Research


3-Ethoxy-1-propanol (CAS 111-35-3) is a linear primary alcohol and hydroxyether with the molecular formula C₅H₁₂O₂ and a molecular weight of 104.15 g/mol [1]. It is classified within the glycol ether family, also known as propylene glycol β-monoethyl ether [2]. At standard temperature and pressure, it is a clear, colorless liquid with a boiling point of 160-161 °C at atmospheric pressure and a density of 0.904 g/mL at 25 °C . The compound's refractive index (n20/D) is 1.417 . Its water solubility is reported as ≥10 g/100 mL at 18 °C [3].

Quantified Procurement Risk: Why 3-Ethoxy-1-propanol (111-35-3) Cannot Be Freely Substituted with In-Class Analogs


Substitution within the glycol ether or primary alcohol classes is not scientifically or operationally equivalent. Compounds with identical molecular formulas but different structural isomers, such as 1-ethoxy-2-propanol (CAS 52125-53-8), exhibit distinct physical properties, including a significantly lower boiling point (132.8 °C vs. 160-161 °C) and density (0.8979 g/mL vs. 0.904 g/mL) [1]. Even when comparing compounds with the same linear backbone but different alkyl chain lengths, such as 3-methoxy-1-propanol (CAS 1589-49-7), critical differences in water structure perturbation (ultrasonic relaxation behavior) have been documented, indicating fundamentally different solute-solvent interactions that would alter performance in aqueous formulations [2]. Furthermore, the specific atmospheric degradation kinetics of 3-ethoxy-1-propanol have been quantified, and its reactivity profile differs from other hydroxyethers, which has direct implications for environmental fate assessment and regulatory compliance [3]. These verified differences in physical properties, solute-solvent dynamics, and environmental degradation kinetics underscore that generic substitution without empirical validation introduces unacceptable technical risk.

Procurement-Relevant Quantitative Differentiation Evidence for 3-Ethoxy-1-propanol (111-35-3) Against Top Comparators


Atmospheric Degradation Kinetics: Quantified OH Radical Reaction Rate Compared to Other Hydroxyethers

3-Ethoxy-1-propanol (3E1P) exhibits a specific reaction rate coefficient with hydroxyl (OH) radicals of (3.48 ± 0.19) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at room temperature and atmospheric pressure, as determined by a relative rate method [1]. This value is compared to the reported rate coefficient for 3-methoxy-1-propanol (3M1P) of (3.32 ± 0.20) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, indicating a slightly higher reactivity for 3E1P [2]. The study also compared 3E1P's reactivity to other hydroxyethers, confirming that the tropospheric lifetime and local environmental impact are distinct for this compound [1].

Atmospheric Chemistry Environmental Fate Volatile Organic Compound (VOC)

Aqueous Solution Dynamics: Ultrasonic Relaxation Behavior as a Discriminator from 3-Methoxy-1-propanol

In aqueous solutions, 3-ethoxy-1-propanol exhibits a single, well-defined relaxational absorption in the ultrasonic frequency range (8.5 to 220 MHz), which is attributed to a perturbation of the equilibrium AB ↔ A + B, where AB is a solute-solvent complex [1]. In stark contrast, no relaxational absorption was observed for 3-methoxy-1-propanol in solutions up to 4 mol dm⁻³ [1]. This fundamental difference in dynamic behavior indicates that the ethoxyl group slightly perturbs the water structure, whereas the methoxyl group acts as a water structure breaker [1].

Solution Chemistry Solvent-Solute Interactions Ultrasonic Spectroscopy

Reproductive Toxicity Profile: Comparative Screening Data with Acetone in Mouse Model

In a postnatal mouse screening test for reproductive hazards, 3-ethoxy-1-propanol, administered by gavage to female CD-1 mice on gestation days 6-15, caused high maternal mortality and a decrease in the reproductive index, percent survival of pups, and birth weight of pups [1]. In the same study, acetone did not cause an increase in maternal mortality but did increase pup weight gain and also decreased the reproductive index and pup survival [1]. The specific outcomes for 3-ethoxy-1-propanol highlight its distinct reproductive toxicity profile, which is critical for risk assessment in occupational and environmental settings.

Toxicology Reproductive Health Chemical Safety

Physical Property Divergence: Boiling Point and Density vs. 1-Ethoxy-2-propanol Isomer

3-Ethoxy-1-propanol (linear isomer) has a boiling point of 160-161 °C at atmospheric pressure and a density of 0.904 g/mL at 25 °C . In contrast, its structural isomer, 1-ethoxy-2-propanol (CAS 52125-53-8), exhibits a boiling point of 132.8 °C [1] and a density of 0.8979 g/mL at 20 °C [1]. This represents a boiling point difference of ~27 °C, which is significant for separation processes (e.g., distillation) and solvent evaporation rates in formulations.

Physical Chemistry Solvent Selection Process Engineering

Flash Point Differentiation: Safety and Handling Classification vs. 3-Methoxy-1-propanol

3-Ethoxy-1-propanol has a closed-cup flash point of 54 °C (129.2 °F) , classifying it as a Flammable Liquid (Class 3) with a Flash Point > 23 °C and ≤ 60 °C . Its direct analog, 3-methoxy-1-propanol, has a closed-cup flash point of 38 °C (100.4 °F) . This 16 °C difference in flash point places 3-methoxy-1-propanol in a more hazardous category (Flash Point > 23 °C and ≤ 35 °C) under many transport and storage regulations, impacting handling requirements and associated costs.

Chemical Safety Flammability Hazard Classification

Synthetic Utility: Proven Role as an Alkylating Agent in the Synthesis of PPARγ Agonist Benzoxazinones

3-Ethoxy-1-propanol is explicitly used as the alkylating agent in the synthesis of N-substituted [(carboxymethyl)phenoxy]ethyl benzoxazinones, a class of compounds identified as PPARγ agonists with potential antidiabetic (type 2) activity [1]. This is a specific, documented synthetic utility. While many primary alcohols can act as alkylating agents, the specific ethoxypropanol chain length and ether linkage confer distinct physicochemical properties to the final pharmacophore, which would differ if a shorter (e.g., 3-methoxy-1-propanol) or isomerically different (e.g., 1-ethoxy-2-propanol) alkylating agent were used. No comparable, direct patent or literature reference was found for the use of 3-methoxy-1-propanol in this exact synthetic sequence.

Medicinal Chemistry Drug Synthesis PPARγ Agonists

High-Confidence Application Scenarios for 3-Ethoxy-1-propanol (111-35-3) Grounded in Quantified Evidence


Environmental Fate Modeling and VOC Impact Assessment

Atmospheric scientists and environmental chemists can use the measured reaction rate coefficients for 3-ethoxy-1-propanol with Cl, OH, and NO3 radicals to accurately model its tropospheric lifetime and local versus regional impact [1]. The compound's specific reactivity profile, which differs from other hydroxyethers like 3-methoxy-1-propanol, is critical for accurate air quality modeling and for making informed decisions about solvent substitution in industrial processes [1].

Formulation of Aqueous-Based Products Requiring Controlled Solute-Solvent Interactions

For formulators of aqueous cleaning agents, coatings, or personal care products, the demonstrated difference in water structure perturbation between 3-ethoxy-1-propanol and 3-methoxy-1-propanol is a key selection criterion [2]. The specific solute-solvent complex formation of 3-ethoxy-1-propanol, evidenced by its ultrasonic relaxational absorption, suggests it will behave differently in terms of viscosity, wetting, and evaporation than its methoxy analog, necessitating its use when a specific balance of hydrophilic and hydrophobic interactions is required [2].

Process Chemistry Where Boiling Point and Flammability Define Unit Operations

Chemical engineers designing distillation or evaporation processes will select 3-ethoxy-1-propanol over its isomer, 1-ethoxy-2-propanol, based on the ~27 °C higher boiling point [3]. This difference allows for more efficient separation from lower-boiling components or for use in higher-temperature reactions without solvent loss . Furthermore, safety and logistics personnel will prefer 3-ethoxy-1-propanol over 3-methoxy-1-propanol due to its 16 °C higher flash point (54 °C vs. 38 °C), which reduces storage and handling hazards and associated costs .

Medicinal Chemistry: Synthesis of PPARγ Agonist Lead Compounds

Medicinal chemists engaged in developing new antidiabetic agents can leverage the documented use of 3-ethoxy-1-propanol as a specific alkylating agent in the synthesis of N-substituted [(carboxymethyl)phenoxy]ethyl benzoxazinones, a known class of PPARγ agonists [4]. This established precedent reduces synthetic uncertainty and allows for the rapid generation of analogs with a defined side chain, accelerating structure-activity relationship (SAR) studies .

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